alpha-Maltopentaose

Vue d'ensemble

Description

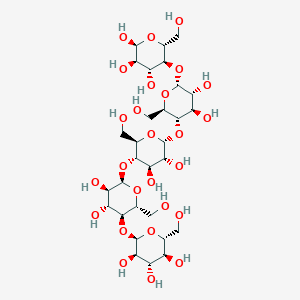

Alpha-Maltopentaose is a type of maltooligosaccharide composed of five glucose units linked by alpha-1,4 glycosidic bonds . It is a pentasaccharide, meaning it consists of five monosaccharide units. This compound is a part of the larger family of maltooligosaccharides, which are known for their various physiological functions and applications in different industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Maltopentaose can be synthesized using enzymatic methods involving alpha-amylases, which catalyze the hydrolysis of starch to produce maltooligosaccharides . The reaction conditions typically involve maintaining an optimal temperature and pH for the enzyme activity. For instance, alpha-amylases from Bacillus species are often used due to their high activity at moderate temperatures and neutral pH .

Industrial Production Methods

In industrial settings, this compound is produced using biocatalysts such as immobilized alpha-amylases. The process involves the enzymatic hydrolysis of starch, followed by purification steps to isolate the desired maltooligosaccharide . The use of immobilized enzymes allows for continuous production and easy separation of the enzyme from the product, enhancing the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Maltopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Catalyzed by enzymes like glucoamylase, resulting in the breakdown of this compound into glucose units.

Glycosylation: Involves the addition of glycosyl groups to the compound, often using glycosyltransferases.

Major Products

The major products formed from these reactions include glucose, oxidized maltooligosaccharides, and various glycosylated derivatives .

Applications De Recherche Scientifique

Alpha-Maltopentaose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Mécanisme D'action

The mechanism by which alpha-Maltopentaose exerts its effects involves its interaction with specific enzymes and receptors in the body . For example, as a prebiotic, it is partially hydrolyzed in the small intestine and serves as a substrate for intestinal microbiota, leading to the production of short-chain fatty acids that benefit gut health . Additionally, its ability to form complexes with other molecules makes it useful in various applications, including drug delivery .

Comparaison Avec Des Composés Similaires

Alpha-Maltopentaose is unique compared to other maltooligosaccharides due to its specific chain length and the resulting physiological effects . Similar compounds include:

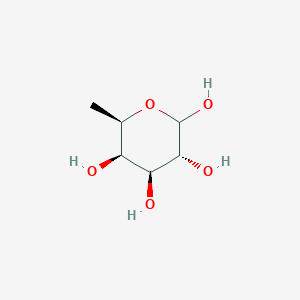

Maltotetraose: A tetrasaccharide with four glucose units, used similarly in enzymatic studies and as a prebiotic.

Maltotriose: A trisaccharide with three glucose units, also used in research and industrial applications.

Maltose: A disaccharide with two glucose units, commonly used in food and fermentation industries.

This compound’s longer chain length compared to these similar compounds allows for different interactions and applications, making it a valuable compound in various fields .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNIPWXXIGNQQF-DWTFCAFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltopentaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34620-76-3 | |

| Record name | Maltopentaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)

![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)

![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)

![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)